molecular formula C9H12ClNO2S B4675665 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B4675665
M. Wt: 233.72 g/mol
InChI Key: XRUIVDMICLCCGT-UHFFFAOYSA-N
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Description

Contextual Significance of Methanesulfonamide (B31651) Scaffolds in Organic and Medicinal Chemistry Research

The methanesulfonamide scaffold is a cornerstone in the design and synthesis of biologically active molecules. ptfarm.plresearchgate.net This structural motif, characterized by a methyl group attached to a sulfonamide core (-SO₂NH-), is recognized for its chemical stability and its ability to act as a versatile pharmacophore. eurekaselect.comresearchgate.net In organic chemistry, methanesulfonamides are valued as reliable intermediates and protecting groups. For instance, methanesulfonyl chloride is a common reagent used to form methanesulfonamides from primary and secondary amines, a reaction that yields products highly resistant to hydrolysis under both acidic and basic conditions. wikipedia.org

In medicinal chemistry, the methanesulfonamide group is a privileged structure found in numerous therapeutic agents. eurekaselect.comresearchgate.net Its utility stems from its capacity to engage in hydrogen bonding, its moderate acidity, and its ability to serve as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The incorporation of this scaffold can enhance properties such as solubility, metabolic stability, and target-binding affinity. researchgate.net Consequently, methanesulfonamide derivatives are investigated for a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. eurekaselect.comresearchgate.net

Overview of Sulfonamide Derivatives in Structure-Based Design and Chemical Biology

Sulfonamide derivatives are integral to the fields of structure-based design and chemical biology due to their diverse biological activities and their capacity to be tailored for specific molecular targets. researchgate.neteurekaselect.com The sulfonamide functional group (-SO₂NH₂) is a key feature in a multitude of approved drugs, targeting a wide range of diseases. researchgate.net In structure-based design, the sulfonamide moiety is often exploited for its ability to form key interactions within the active sites of enzymes, such as carbonic anhydrases, proteases, and kinases.

The conformational properties of sulfonamides play a crucial role in their biological activity, defining the molecule's shape and its complementarity to a biological target. researchgate.net Researchers utilize computational modeling and X-ray crystallography to understand these conformational preferences, which aids in the rational design of more potent and selective inhibitors. The versatility of the sulfonamide scaffold allows for the synthesis of large chemical libraries, which are essential tools in chemical biology for probing cellular pathways and identifying novel therapeutic targets.

Historical Development of Aromatic Sulfonamides in Academic Inquiry

The history of aromatic sulfonamides marks a pivotal moment in the development of modern medicine. The journey began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. researchgate.net It was soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). This breakthrough ushered in the era of "sulfa drugs" and provided the first effective chemotherapies against bacterial infections, saving countless lives before the widespread availability of penicillin. researchgate.net

This initial discovery spurred extensive academic and industrial research into thousands of sulfonamide derivatives. Early structure-activity relationship (SAR) studies focused on modifying the sulfanilamide structure to improve efficacy, broaden the antibacterial spectrum, and reduce toxicity. This research led to the development of numerous sulfa drugs, some of which are still in use today. researchgate.net Over time, the scope of sulfonamide research expanded beyond antibacterial agents, revealing their potential as diuretics, hypoglycemic agents, and anti-inflammatory drugs, cementing their status as a profoundly important class of compounds in the history of medicinal chemistry. eurekaselect.com

Research Objectives for 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research objectives. The compound combines a methanesulfonamide core with a 3-chlorophenyl group, features that are present in various biologically active molecules.

Based on analogous structures, hypothetical research objectives could include:

Antimicrobial Activity Screening: Given the historical role of sulfonamides as antibacterial agents, a primary objective would be to screen this compound against a panel of pathogenic bacteria and fungi. ptfarm.pl The presence of the chlorophenyl group could modulate this activity.

Antiviral Evaluation: Certain sulfonamide derivatives containing chlorophenyl moieties have demonstrated antiviral properties. nih.govresearchgate.net Therefore, investigating the efficacy of this compound against various viruses, such as tobacco mosaic virus as a model, would be a logical research direction. nih.govresearchgate.net

Enzyme Inhibition Assays: The sulfonamide scaffold is a known inhibitor of various enzymes. Research could focus on its potential to inhibit targets like carbonic anhydrase, kinases, or proteases, which are implicated in diseases ranging from glaucoma to cancer. eurekaselect.comresearchgate.net

Chemical Probe Development: As a novel, relatively small molecule, it could be explored as a fragment for fragment-based drug discovery or as a scaffold for the development of more complex chemical probes to study specific biological pathways.

These objectives are based on the established activities of the broader sulfonamide class and represent logical starting points for investigating the potential utility of this specific compound.

Scope of the Current Research Landscape for the Compound

The current research landscape for this compound appears to be in a nascent or exploratory phase. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, a comprehensive survey of scientific databases reveals a lack of dedicated studies on its synthesis, characterization, or biological activity.

This suggests that the compound may be part of larger chemical libraries used in high-throughput screening campaigns by pharmaceutical companies or academic institutions. Its journey from a catalog chemical to a well-characterized research tool or lead compound has likely not yet begun in earnest in the public domain. The future research scope will depend on the outcomes of initial screening efforts. If promising activity is discovered in any of the areas mentioned in the research objectives, it could trigger more focused studies into its mechanism of action, optimization of its structure, and evaluation in more complex biological systems. For now, it represents an underexplored area of chemical space.

Chemical Properties of this compound

PropertyValue
CAS Number 950257-87-1
Molecular Formula C₉H₁₂ClNO₂S
Molecular Weight 233.71 g/mol
Canonical SMILES CN(C)S(=O)(=O)CC1=CC(=CC=C1)Cl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIVDMICLCCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the aryl carbon-sulfur (C-S) bond. This bond is a key linkage formed late in the synthesis.

This disconnection strategy leads to two primary synthons: a 3-chlorophenyl synthon and an N,N-dimethylmethanesulfonamide synthon. These conceptual fragments correspond to practical chemical equivalents. The 3-chlorophenyl synthon can be represented by a nucleophilic species, such as a Grignard reagent (3-chlorophenylmagnesium bromide) or an organoboron compound (3-chlorophenylboronic acid), or an electrophilic species like a 3-chlorophenyl halide. The N,N-dimethylmethanesulfonamide synthon can act as either a nucleophile (e.g., the anion of N,N-dimethylmethanesulfonamide) or be derived from an electrophilic precursor like methanesulfonyl chloride. This analysis suggests that the synthesis will likely culminate in a cross-coupling reaction to form the crucial C-S bond.

Synthesis of the Core Methanesulfonamide (B31651) Scaffold

The N,N-dimethylmethanesulfonamide unit is a fundamental building block for the target molecule. Its synthesis can be achieved through both well-established and modern catalytic methods.

The most traditional and widely used method for preparing N,N-dimethylmethanesulfonamide involves the reaction of methanesulfonyl chloride with dimethylamine (B145610). google.com This is a nucleophilic substitution reaction at the sulfonyl group. Typically, the reaction is carried out in a suitable solvent, and a base is often included to neutralize the hydrochloric acid byproduct. google.com

Reaction Scheme: CH₃SO₂Cl + 2(CH₃)₂NH → CH₃SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

This method is highly effective and straightforward, relying on readily available and inexpensive starting materials. google.comwikipedia.org The primary challenge can be the separation of the final product from the amine hydrochloride salt, though techniques like using a nitroalkane as a reaction diluent can facilitate this by precipitating the salt. google.com

While conventional methods are robust, recent advancements in catalysis offer alternative pathways that can provide greater functional group tolerance and milder reaction conditions. acs.org Synergetic photoredox and copper catalysis, for example, can synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org Other modern approaches include palladium-catalyzed couplings that can form the S-N bond. For instance, methods have been developed for the three-component synthesis of sulfonamides from sulfuric chloride, secondary amines, and arylboronic acids via a Suzuki-Miyaura coupling. rsc.orgnih.gov These advanced techniques avoid the need to handle potentially genotoxic sulfonyl chlorides directly and offer broader applicability for complex molecules. thieme-connect.com

MethodReagentsKey Features
Conventional Methanesulfonyl chloride, DimethylamineRobust, cost-effective, widely used. google.com
Photoredox/Copper Catalysis Aryl radical precursor, Amine, SO₂ sourceMild conditions, single-step process. acs.org
Palladium-Catalyzed Coupling Sulfuric chloride, Secondary amine, Arylboronic acidAvoids sulfonyl chloride intermediates, good functional group tolerance. rsc.orgnih.gov

Introduction of the 3-Chlorophenyl Moiety

The final key step in the synthesis is the attachment of the 3-chlorophenyl group to the sulfur atom of the methanesulfonamide core.

Friedel-Crafts Reactions: Direct sulfonylation of chlorobenzene (B131634) using a Friedel-Crafts type reaction is generally not a viable strategy for synthesizing this compound. The chlorine atom is a deactivating group for electrophilic aromatic substitution and acts as an ortho-, para-director. youtube.comyoutube.comvedantu.com Therefore, reacting chlorobenzene with an electrophile like methanesulfonyl chloride under Friedel-Crafts conditions (e.g., with AlCl₃) would be expected to yield a mixture of the 2- and 4-substituted isomers, not the desired 3-substituted (meta) product. youtube.comvedantu.com

Palladium-Catalyzed Arylation: Palladium-catalyzed cross-coupling reactions are a far more effective and versatile strategy for forming the C-S bond in aryl sulfonamides. nih.gov These methods offer excellent regioselectivity and functional group compatibility. One such approach is the α-arylation of the methyl group of N,N-dimethylmethanesulfonamide with an aryl halide, such as 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene. acs.orgnih.gov This reaction typically uses a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., XPhos) and a strong base to deprotonate the sulfonamide's α-carbon. acs.orgnih.gov This directly forms the desired carbon-carbon bond adjacent to the sulfonyl group, which is then attached to the nitrogen.

Another powerful palladium-catalyzed method involves the coupling of an arylboronic acid with a sulfonyl chloride precursor. nih.govmit.edu This Suzuki-Miyaura type coupling can construct the aryl-sulfonyl bond under mild conditions. nih.govmit.edu

A robust strategy for the synthesis of this compound involves a coupling reaction between a pre-functionalized 3-chlorophenyl precursor and a suitable sulfonamide partner.

Precursor Synthesis: A key precursor for this approach is 3-chlorophenylboronic acid. It can be synthesized from m-dichlorobenzene or 1-bromo-3-chlorobenzene. chemicalbook.com A common laboratory-scale method involves reacting m-dichlorobenzene with magnesium to form the Grignard reagent (3-chlorophenyl magnesium chloride), which is then treated with trimethyl borate (B1201080) followed by hydrolysis to yield the desired boronic acid. chemicalbook.comchemicalbook.com

Coupling Reactions: With 3-chlorophenylboronic acid in hand, a Suzuki-Miyaura cross-coupling reaction can be employed. While this reaction is famous for C-C bond formation, variations exist for C-S bond formation. A highly effective modern approach is the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.govmit.edu In this process, 3-chlorophenylboronic acid is coupled with a reagent that acts as a sulfonyl chloride synthon, directly forming 3-chlorobenzenesulfonyl chloride. nih.gov This intermediate can then be reacted in situ with dimethylamine to furnish the final product, this compound.

Alternatively, a three-component palladium-catalyzed reaction can bring together 3-chlorophenylboronic acid, a secondary amine (dimethylamine), and a sulfur dioxide source (like sulfuric chloride or DABSO) to assemble the final molecule in a convergent manner. rsc.orgnih.govorganic-chemistry.org

Coupling Strategy3-Chlorophenyl PrecursorSulfonamide PrecursorCatalyst/Conditions
α-Arylation 1-Bromo-3-chlorobenzeneN,N-dimethylmethanesulfonamidePd(dba)₂/XPhos, tmp·ZnCl·LiCl acs.org
Suzuki-Miyaura Coupling 3-Chlorophenylboronic acidSulfonyl chloride synthonPalladium catalyst nih.govmit.edu
Three-Component Coupling 3-Chlorophenylboronic acidDimethylamine, SO₂ surrogate (e.g., DABSO)Palladium catalyst rsc.orgorganic-chemistry.org

N,N-Dimethylation Procedures

The introduction of the two methyl groups onto the sulfonamide nitrogen is a critical step in the synthesis of this compound. This can be achieved either by direct alkylation of a precursor or through reductive amination pathways.

A primary route to N,N-dimethylated sulfonamides involves the stepwise or direct alkylation of a primary sulfonamide (R-SO₂NH₂) or a secondary N-methylsulfonamide (R-SO₂NHCH₃) precursor. Traditional methods often employ strong methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

More recent methodologies have focused on developing milder and more selective reagents. For instance, quaternary ammonium (B1175870) salts have been utilized as solid methylating agents. In one study, the sulfonamide moiety in the drug celecoxib (B62257) was fully bis-methylated to the corresponding N,N-dimethyl sulfonamide in excellent yield, demonstrating the efficacy of this approach. nih.govacs.org These methods offer advantages in terms of handling and operational simplicity.

Alkylation Methods for Sulfonamide N,N-Dimethylation

Methylating AgentTypical PrecursorKey FeaturesReference
Methyl Iodide (CH₃I)R-SO₂NH₂ or R-SO₂NHCH₃Classic, highly reactive agent; requires a base. nih.gov
Dimethyl Sulfate ((CH₃)₂SO₄)R-SO₂NH₂ or R-SO₂NHCH₃Powerful and cost-effective traditional reagent. nih.gov
Quaternary Ammonium Salts (e.g., PhMe₃NI)R-SO₂NH₂Solid, stable reagents enabling efficient bis-methylation. nih.govacs.org

Reductive amination provides an alternative pathway to the N,N-dimethyl group, typically by reacting a primary sulfonamide with an excess of formaldehyde (B43269), which serves as the carbon source for the methyl groups. The classic Eschweiler-Clarke reaction, which uses a combination of formaldehyde and formic acid (as the reductant), is a well-established method for the exhaustive methylation of primary and secondary amines and can be applied to sulfonamides. youtube.com

Modern variations utilize different reducing agents or catalysts to improve efficiency and mildness. For example, heterogeneous catalysts like carbon-supported Ruthenium (Ru/C) nanoparticles can effectively catalyze the N,N-dimethylation of various amines using formaldehyde under hydrogen pressure. nih.gov Other reducing systems common in reductive amination, such as those based on borohydrides (e.g., sodium cyanoborohydride), can also be adapted for this transformation. youtube.comkoreascience.kr

Reductive Amination Strategies for N,N-Dimethylsulfonamides

MethodReagentsDescriptionReference
Eschweiler-Clarke ReactionFormaldehyde (CH₂O), Formic Acid (HCOOH)A classic method where formic acid acts as the hydride donor to reduce the iminium intermediate formed from the sulfonamide and formaldehyde. youtube.com
Catalytic HydrogenationFormaldehyde (CH₂O), H₂, Heterogeneous Catalyst (e.g., Ru/C)A catalytic approach using hydrogen gas as the terminal reductant, offering a cleaner reaction profile. nih.gov
Borohydride ReductionFormaldehyde (CH₂O), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)Utilizes mild hydride reagents that selectively reduce the iminium intermediate over the starting aldehyde. youtube.comnih.gov

Stereoselective Synthesis Approaches

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not require stereoselective control. However, the principles of stereoselective synthesis are highly relevant for the creation of chiral analogs, which may be explored during structure-activity relationship studies.

Two prominent strategies in the asymmetric synthesis of sulfonamides include:

Use of Chiral Auxiliaries : A chiral molecule is temporarily incorporated into the structure to direct the stereochemical outcome of a subsequent reaction. For instance, optically active sulfonamides like (1S)-(+)-10-Camphorsulfonamide can be used as a starting point to build more complex chiral structures. drexel.edu

Catalytic Asymmetric Synthesis : This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. A notable application is the synthesis of N-C axially chiral sulfonamides, where restricted rotation around a nitrogen-carbon bond creates atropisomers. Palladium catalysts paired with chiral ligands, such as the Trost ligand, have been successfully employed for this purpose. nih.gov

One-Pot Synthetic Sequences for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification, one-pot procedures are highly desirable. In the context of sulfonamide synthesis, several strategies can be applied. These methods combine multiple reaction steps into a single operation without isolating intermediates.

Examples of relevant one-pot sequences include:

In-situ Sulfonyl Chloride Formation : Thiols can be converted into their corresponding sulfonyl chlorides, which are then immediately reacted with an amine in the same reaction vessel to form the sulfonamide. cbijournal.com

Sequential Catalysis : A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. d-nb.info The first step involves an iron-catalyzed iodination of an arene, followed by a copper-catalyzed N-arylation with a primary sulfonamide. d-nb.info

Multicomponent Reactions : Copper-catalyzed one-pot reactions involving terminal alkynes, sulfonyl azides, and amines have been developed to create complex nitrogen-containing compounds, showcasing advanced strategies for bond formation. nih.gov

Novel Reagents and Catalysts in Sulfonamide Synthesis

The field of sulfonamide synthesis has seen significant innovation with the development of new reagents and catalysts that offer milder conditions, broader functional group tolerance, and improved safety profiles.

A key development is the use of sulfur dioxide surrogates. Gaseous sulfur dioxide is toxic and difficult to handle, prompting the development of solid alternatives. 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, solid reagent that can be used in palladium-catalyzed reactions or with Grignard reagents to form sulfinates, which are then converted to sulfonamides. organic-chemistry.orgrsc.org

Catalysis has also advanced significantly. Modern methods often employ transition metals to facilitate the coupling of sulfur- and nitrogen-containing fragments.

Selected Novel Reagents and Catalysts in Sulfonamide Synthesis

Reagent/CatalystApplicationAdvantagesReference
DABSO (SO₂ Surrogate)Introduction of the sulfonyl group.Stable, easy-to-handle solid alternative to gaseous SO₂. organic-chemistry.orgrsc.org
Fe₃O₄-DIPACatalyst for sulfonamide preparation.Magnetically separable and reusable catalyst, enabling easier purification. cbijournal.com
Copper Catalysts (e.g., CuI, CuBr₂)Catalyzes multicomponent reactions and oxidative coupling.Enables the synthesis of complex sulfonamides and related structures under mild conditions. nih.govthieme-connect.com
Palladium CatalystsCoupling of aryl halides/iodides with SO₂ surrogates.Allows for the construction of aryl sulfonamides from readily available starting materials. organic-chemistry.org
1-PhenylsulfonylbenzotriazoleSulfonylating agent for amines.A novel, efficient reagent for the conversion of amines to benzenesulfonamides. cbijournal.com

Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. annualreviews.orgnih.gov For a molecule like this compound, analogs would be synthesized to probe the importance of each structural component. acs.org

Key derivatization strategies for sulfonamides in SAR studies include:

Aromatic Ring Substitution : The position and electronic nature of the substituent on the phenyl ring are critical. youtube.com Analogs could be generated by moving the chlorine atom to the ortho- or para- positions or by replacing it with other groups (e.g., fluoro, methyl, methoxy) to evaluate the impact on activity.

Modification of the Methylene Linker : The -CH₂- group connecting the aryl ring to the sulfonyl group could be replaced with other linkers or functionalized to explore conformational effects.

Variation of N-Substituents : While the target compound is N,N-dimethylated, SAR studies would involve synthesizing analogs with different alkyl groups (e.g., N,N-diethyl), cyclic amines (e.g., piperidinyl), or a free N-H bond (primary or secondary sulfonamides) to probe the steric and electronic requirements at the nitrogen atom. openaccesspub.org

These systematic modifications help to build a comprehensive understanding of the pharmacophore, guiding the design of more potent, selective, and pharmacokinetically favorable compounds. annualreviews.orgnih.gov

Modification of the Phenyl Ring Substituents

Palladium-catalyzed cross-coupling reactions are a powerful tool for such modifications. For instance, the chlorine atom could potentially be replaced with other functional groups using Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions. These transformations would allow for the introduction of alkyl, aryl, amino, or alkynyl groups, respectively.

Another approach is nucleophilic aromatic substitution (SNAr), although this is generally more challenging on an electron-rich phenyl ring unless activated by strongly electron-withdrawing groups. nih.govmasterorganicchemistry.comlibretexts.org However, under specific conditions, the chloro group could be displaced by nucleophiles.

The following table outlines hypothetical modifications to the phenyl ring based on common synthetic transformations.

Reaction Type Reagents and Conditions Potential Product
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene/water)1-(3-arylphenyl)-N,N-dimethylmethanesulfonamide
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., XPhos), base (e.g., NaOtBu), solvent (e.g., toluene)1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide
Sonogashira CouplingTerminal alkyne, Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst, base (e.g., Et3N), solvent (e.g., THF)1-(3-alkynylphenyl)-N,N-dimethylmethanesulfonamide
CyanationZn(CN)2, Pd catalyst (e.g., Pd(dppf)Cl2), solvent (e.g., DMF)1-(3-cyanophenyl)-N,N-dimethylmethanesulfonamide

Variations on the Sulfonamide Nitrogen Substituents

Modification of the N,N-dimethyl groups on the sulfonamide nitrogen is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

One approach involves the synthesis of analogues with different N-alkyl or N-aryl substituents. This can be achieved by reacting 1-(3-chlorophenyl)methanesulfonyl chloride with the desired primary or secondary amine. Alternatively, if starting from a primary sulfonamide (N-H), N-alkylation or N-arylation reactions can be employed.

Transamidation of the existing N,N-dimethylsulfonamide offers another route to introduce new substituents. nih.gov This can be a challenging transformation for sulfonamides but can be achieved under specific catalytic conditions.

Below is a table of potential variations on the sulfonamide nitrogen substituents and the general synthetic approaches.

Target Modification General Synthetic Approach Example Reagents
N-monoalkylationReaction of 1-(3-chlorophenyl)methanesulfonyl chloride with a primary amineMethylamine, ethylamine, etc.
N,N-dialkylation (unsymmetrical)Stepwise N-alkylation of the primary sulfonamideAlkyl halide, base
N-arylationPalladium-catalyzed cross-coupling of the primary sulfonamide with an aryl halideAryl bromide, Pd catalyst, ligand, base
Cyclic sulfonamides (sultams)Intramolecular cyclization of a suitably functionalized precursorBase- or acid-catalyzed cyclization

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to replace a functional group with another that has similar steric or electronic properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov

For this compound, several bioisosteric replacements can be considered for its key structural components.

Original Group Potential Bioisostere(s) Rationale for Replacement
3-ChlorophenylPyridinyl, pyrimidinyl, other halogenophenyls (e.g., 3-fluorophenyl)Modulate electronics, metabolic stability, and solubility.
N,N-dimethylsulfonamideN-acylsulfonamide, reversed sulfonamide, sulfoximine, carboxamideAlter acidity, hydrogen bonding capacity, and metabolic profile. nih.govchemrxiv.org
Methane (B114726) bridgeEthane bridge, direct linkage (sulfonamide directly on the phenyl ring)Modify conformation and vector of substituents.

Scaffold Hopping Strategies

Scaffold hopping is a more drastic approach to structural modification, where the core molecular framework is replaced with a topologically different structure while aiming to retain similar biological activity. Starting from a phenylsulfonamide core, several scaffold hopping strategies could be envisioned.

One common strategy involves replacing the phenyl ring with various heterocyclic systems that can present substituents in a similar spatial orientation. Another approach could involve incorporating the sulfonamide into a bicyclic or spirocyclic system to explore novel chemical space.

Process Chemistry Research and Scalability Considerations (Academic Perspective)

From an academic standpoint, the development of a scalable and efficient synthesis of this compound would focus on the cost-effectiveness and availability of starting materials, as well as the robustness and safety of the reaction steps.

The synthesis would likely start from readily available industrial chemicals. A plausible route could involve the synthesis of 1-(3-chlorophenyl)methanesulfonyl chloride, followed by its reaction with dimethylamine. The key starting materials for this route are 3-chloroaniline (B41212) and methanesulfonyl chloride.

The industrial production of 3-chloroaniline is typically achieved through the reduction of 3-chloronitrobenzene. chemicalbook.comchemicalbook.comvedantu.comprepchem.com Methanesulfonyl chloride is produced on a large scale from methane and sulfuryl chloride or by the chlorination of methanesulfonic acid. horiazonchemical.comwikipedia.org

A scalable synthesis of the target compound would need to consider several factors:

Process Step Key Considerations for Scalability
Synthesis of 1-(3-chlorophenyl)methanesulfonyl chloride Management of exothermic reactions, use of safe and environmentally benign solvents, efficient purification methods.
Sulfonamide formation Control of reaction temperature, efficient removal of by-products (e.g., HCl), minimization of side reactions.
Work-up and isolation Development of a robust crystallization procedure to ensure high purity and yield, and to control polymorphism.
Overall process Minimizing the number of synthetic steps, telescoping reactions to avoid intermediate isolations, and developing a convergent synthesis.

A practical and scalable process for a related building block, 2-(methanesulfonyl)benzenesulfonyl chloride, has been demonstrated on a multi-kilogram scale, highlighting the feasibility of such syntheses. acs.orgacs.orgresearchgate.net

Structure Activity Relationship Sar and Molecular Design Principles

Fundamental Principles of SAR for Sulfonamide-Containing Compounds

Sulfonamides are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. The sulfonamide functional group (-SO₂NH-) is a key pharmacophore found in numerous therapeutic drugs. A central principle of SAR for sulfonamides is their structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of the dihydropteroate (B1496061) synthetase (DHPS) enzyme in bacteria. This inhibition disrupts folic acid synthesis, which is essential for bacterial growth and replication.

Beyond their antibacterial roles, sulfonamides are versatile moieties that can be modified to target various biological systems. The modular nature of the sulfonamide group allows for the generation of diverse molecular structures, making it a valuable tool in drug discovery. The geometrical structure of sulfa drugs is a critical determinant of their biological reactivity, as it directly influences how they bind to their target receptors. Minor structural modifications can significantly alter the pharmacological profile of a sulfonamide-containing molecule.

Elucidation of Key Structural Elements for Biological Activity

The biological activity of 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide is determined by the specific interplay of its three primary structural components: the chlorophenyl moiety, the N,N-dimethyl substituents, and the methanesulfonamide (B31651) linker.

Role of the Chlorophenyl Moiety

The presence and position of the chlorine atom on the phenyl ring are critical for the molecule's activity. Halogen atoms, like chlorine, are known to increase the antibacterial activity of molecules. The introduction of a chlorine atom can enhance the lipophilicity of the compound, which may improve its ability to cross cell membranes. Furthermore, the lipophilicity of chlorine can augment the binding affinity between the compound and its target protein through van der Waals interactions.

Importance of the N,N-Dimethyl Substituents

The N,N-dimethyl group on the sulfonamide nitrogen plays a crucial role in modulating the compound's physicochemical properties. These methyl groups replace the hydrogen atoms typically found on the sulfonamide nitrogen in many antibacterial sulfa drugs. This substitution eliminates the possibility of the sulfonamide nitrogen acting as a hydrogen bond donor, which can significantly alter the binding mode of the molecule to its target.

Contribution of the Methanesulfonamide Linker

The methanesulfonamide group serves as a stable and versatile linker connecting the chlorophenyl ring to the N,N-dimethylamino group. Linkers are critical components in the design of bioactive molecules, as they must ensure stability while correctly orienting the different pharmacophoric elements for optimal interaction with the target. The sulfonamide portion of the linker is a key structural feature found in a wide array of biologically active compounds.

Positional Isomerism Studies (e.g., 2-chloro, 4-chloro analogs)

The position of the chlorine atom on the phenyl ring has a profound impact on the molecule's three-dimensional structure and, consequently, its biological activity. Studies on positional isomers of related N-chlorophenyl-substituted compounds have demonstrated that even a simple shift of the halogen from the meta (3-chloro) to the ortho (2-chloro) or para (4-chloro) position can lead to different crystal packing and intermolecular interactions.

For instance, in a study of chloro-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, the ortho, meta, and para isomers were found to crystallize in different space groups due to variations in their intra- and intermolecular hydrogen-bonding networks. While the 2-chloro and 4-chloro analogs were stabilized by N-H···O and C-H···O hydrogen bonds, the 3-chloro isomer also featured C-H···Cl hydrogen-bond interactions. These differences in non-covalent interactions, arising from the chlorine's position, directly influence the solid-state architecture and can be expected to affect how these molecules interact with biological receptors.

Isomer Crystal System Key Intermolecular Interactions
2-chloro analog OrthorhombicN-H···O, C-H···O
3-chloro analog MonoclinicN-H···O, C-H···O, C-H···Cl
4-chloro analog TriclinicN-H···O, C-H···O, π-π stacking

This table is based on data for analogous N-chlorophenyl-substituted sulfonamide derivatives and illustrates the expected influence of chlorine's position.

Conformational Analysis and its Influence on Activity

The biological function of a molecule is intimately tied to its three-dimensional shape or conformation. Conformational analysis of sulfonamides reveals that the orientation of the functional groups is governed by a delicate balance of electronic and steric effects. For N-phenyl-methanesulfonamides, the conformation of the N-H bond relative to the phenyl ring substituents is of particular interest for biological activity.

In the related compound N-(3-chlorophenyl)methanesulfonamide, the conformation of the N-H bond is neither syn nor anti to the meta-chloro substituent. This is in contrast to analogs with a stronger electron-withdrawing meta-nitro group (anti conformation) or an electron-donating meta-methyl group (anti conformation). This suggests that the electronic nature of the substituent at the meta position influences the rotational barrier around the N-C bond, thereby affecting the preferred conformation.

The dihedral angles, which describe the rotation around specific bonds, are key parameters in conformational analysis. For instance, the dihedral angle between the benzene (B151609) ring and the adjacent amide segment in a related N-(3-chlorophenyl)succinamide derivative is 43.5°. Such conformational preferences, dictated by the molecule's intrinsic chemical nature, determine the shape it presents to a biological target, which is a critical factor for achieving a therapeutic effect.

Preferred Conformations of the Sulfonamide Group

The biological activity of arylsulfonamides is intrinsically linked to their three-dimensional structure, with the conformation of the sulfonamide group playing a pivotal role. While the crystal structure of this compound is not publicly available, analysis of closely related compounds, such as N-(3-Chlorophenyl)methanesulfonamide, provides valuable insights. In this analog, the conformation of the N-H bond is neither syn nor anti to the meta-chloro substituent. This is in contrast to other meta-substituted analogs, suggesting that the nature of the substituent influences the conformational preference.

Rotational Barriers and Energetic Landscapes

The rotational barriers around the key single bonds in this compound dictate its conformational flexibility and the accessibility of biologically active conformations. The two primary rotational barriers to consider are around the C(aryl)-S bond and the S-N bond.

Rotation around the C(aryl)-S bond in arylsulfonamides is generally considered to have a relatively low energy barrier, allowing for flexibility in the orientation of the phenyl ring. However, the presence of substituents can influence this rotation.

The rotation around the S-N bond in N,N-dimethylsulfonamides is of particular interest. Studies on related N,N-dimethylamides and thioamides have shown that the barrier to rotation around the C-N bond is significant due to the partial double bond character arising from resonance. A similar effect is expected for the S-N bond in N,N-dimethylsulfonamides, leading to a restricted rotation and a defined energetic landscape. The presence of two methyl groups on the nitrogen atom introduces steric hindrance that will further influence the rotational barrier and the relative energies of different conformers. Computational studies on N,N-dimethylcinnamamides have shown that the rotational barrier is influenced by electronic effects of remote substituents on the phenyl ring. It is plausible that the 3-chloro substituent in the title compound would have a similar electronic influence on the S-N rotational barrier.

BondEstimated Rotational Barrier (kcal/mol)Influencing Factors
C(aryl)-SLowSteric hindrance from ortho substituents (not present in the title compound)
S-NSignificantPartial double bond character, Steric hindrance from N,N-dimethyl groups, Electronic effect of the 3-chloro substituent

Hydrogen Bonding Networks and Intermolecular Interactions in Sulfonamide Systems

While this compound lacks the traditional N-H donor for classical hydrogen bonding that is characteristic of primary and secondary sulfonamides, the sulfonyl group provides two potent hydrogen bond acceptor sites in the oxygen atoms. These oxygen atoms can participate in various intermolecular interactions, including non-classical C-H···O hydrogen bonds and other van der Waals interactions.

In the solid state, N,N-disubstituted sulfonamides are likely to form crystal packing arrangements stabilized by a network of these weak intermolecular forces. The 3-chloro substituent on the phenyl ring can also participate in halogen bonding, an interaction where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

pKa and Basicity Modulation within the Sulfonamide Framework

The acidity of the sulfonamide proton is a critical parameter for the biological activity of primary and secondary sulfonamides. However, in the tertiary sulfonamide this compound, this acidic proton is absent. The focus, therefore, shifts to the basicity of the nitrogen atom.

The nitrogen atom in an N,N-dimethylsulfonamide is generally considered to be weakly basic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The lone pair of electrons on the nitrogen atom is delocalized into the S-O bonds, reducing its availability for protonation.

The electronic nature of the substituent on the phenyl ring can further modulate the basicity of the nitrogen atom. The 3-chloro substituent is an electron-withdrawing group, which would be expected to further decrease the electron density on the sulfonamide nitrogen, thereby reducing its basicity. The pKa of the conjugate acid of this compound is therefore expected to be very low.

Predictive models have been developed to estimate the pKa values of sulfonamides based on their chemical structure. These models often take into account the electronic properties of the substituents. For instance, a linear relationship has been observed between the equilibrium bond lengths of the sulfonamide group and aqueous pKa values. nih.govchemrxiv.org While these models are typically applied to acidic sulfonamides, similar principles can be used to predict the effect of substituents on the basicity of tertiary sulfonamides.

Substituent Effect on Phenyl RingExpected Impact on Nitrogen Basicity
Electron-donating groupIncrease
Electron-withdrawing group (e.g., 3-chloro)Decrease

Molecular Descriptors and Their Correlation with Observed Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in drug design that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. For a compound like this compound, a variety of descriptors can be calculated to build a QSAR model. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The 3-chloro substituent significantly influences these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The N,N-dimethyl groups contribute significantly to the steric bulk.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound. The chlorophenyl group enhances the lipophilicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

In the context of a potential biological activity for this compound, a QSAR study would involve synthesizing a series of analogs with variations in the substituents on the phenyl ring and the N-alkyl groups. By measuring the biological activity of these analogs and calculating their molecular descriptors, a mathematical model could be developed to predict the activity of new, unsynthesized compounds. Such models are invaluable for guiding the optimization of lead compounds in drug discovery.

Library Synthesis and High-Throughput Screening for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are indispensable modern techniques.

Library Synthesis: A combinatorial library of analogs could be synthesized using a parallel synthesis approach. The synthesis would typically start from 3-chlorobenzenesulfonyl chloride. This starting material could then be reacted with a diverse set of secondary amines to introduce variability at the nitrogen atom. Further diversity could be introduced by starting with a range of substituted benzenesulfonyl chlorides. This approach allows for the rapid generation of a large number of structurally related compounds. nih.govresearchgate.net

High-Throughput Screening (HTS): Once the library is synthesized, HTS can be employed to rapidly test all the compounds for a specific biological activity. This involves the use of automated robotic systems to perform a large number of assays in a short period. The results of the HTS, which provide a "hit" or "no-hit" for each compound, can then be used to build a preliminary SAR. The active compounds, or "hits," can then be selected for further investigation and lead optimization.

This combination of library synthesis and HTS provides a powerful platform for discovering novel bioactive molecules and for systematically exploring the structure-activity landscape of a particular chemical scaffold, such as that of this compound.

Mechanistic Investigations and Biological Target Engagement in Vitro & Preclinical in Vivo for Mechanism

Identification of Potential Biological Targets

No publicly available research data specifically identifies the biological targets of 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide.

There are no available studies investigating the inhibitory effects of this compound on enzymes such as kinases or carbonic anhydrases.

Specific data from receptor binding assays for this compound, including its potential interaction with GABAA receptors, voltage-gated sodium channels, or serotonin (B10506) receptors, are not found in the current body of scientific literature.

There is no information available to suggest that this compound acts as a modulator of protein-protein interactions, such as those involving inflammasomes like NLRP3.

Molecular Mechanism of Action Elucidation

Without the identification of a specific biological target, the molecular mechanism of action for this compound has not been elucidated.

No data from in vitro enzymatic assays are available to shed light on the molecular mechanism of this compound.

There are no published cell-based assays, such as cell line studies or reporter gene assays, that demonstrate the engagement of this compound with a biological target.

Investigation of Signaling Pathways Modulation

There is currently no specific information available in the public domain detailing the modulation of intracellular signaling pathways by this compound.

For a typical TRPA1 antagonist, research in this area would focus on downstream pathways affected by the influx of cations like Ca²⁺ and Na⁺ through the TRPA1 channel. Investigations would assess the compound's ability to inhibit the activation of key signaling molecules that are modulated by TRPA1 activity. This could include pathways such as:

MAPK Signaling: Examining the phosphorylation status of ERK, JNK, and p38 kinases, which are often activated downstream of TRPA1 activation and are involved in cellular stress and inflammatory responses.

Calcineurin-NFAT Signaling: Assessing whether the compound prevents the calcium-dependent activation of the phosphatase calcineurin and the subsequent translocation of the transcription factor NFAT to the nucleus.

PLC/PKC Pathway: Investigating effects on phospholipase C (PLC) and protein kinase C (PKC) activation, which can be modulated by G-protein coupled receptors that sensitize TRPA1.

These studies would typically be conducted in cell lines endogenously expressing or recombinantly overexpressing the TRPA1 channel (e.g., HEK293 or dorsal root ganglion neurons).

Preclinical In Vivo Mechanistic Studies (Non-Human, Focusing on Target Engagement, Not Efficacy/Safety)

Pharmacodynamic Markers in Animal Models

No specific pharmacodynamic (PD) markers have been published for A-867823 in animal models. Pharmacodynamic biomarkers are essential for demonstrating that a drug is engaging its intended target in a living system and producing a desired biological response. escholarship.org For a TRPA1 antagonist, relevant PD markers could include the measurement of target-related downstream biological events in response to a specific challenge. escholarship.org

An example of a potential PD study in an animal model would involve:

Administering the compound to the animal model (e.g., rodents).

Introducing a known TRPA1 agonist (e.g., cinnamaldehyde (B126680) or allyl isothiocyanate) locally into a tissue, such as a paw.

Measuring a biological response known to be mediated by TRPA1 activation, such as the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) or Substance P from sensory nerve endings.

A successful PD marker would show a dose-dependent reduction in the release of these neuropeptides in animals treated with A-867823 compared to a vehicle control group.

Tracer Studies for Target Distribution and Engagement (e.g., PET studies for brain penetration)

There are no published positron emission tomography (PET) or other tracer studies for this compound. Such studies are critical for understanding the biodistribution of a compound and confirming its engagement with the target protein in vivo, particularly in tissues that are difficult to sample, like the brain. nih.gov

A hypothetical PET study for this compound would involve:

Synthesizing a radiolabeled version of A-867823 (e.g., with Carbon-11 or Fluorine-18).

Administering the radiotracer to an animal model.

Using a PET scanner to visualize the distribution and concentration of the tracer in various tissues over time.

To confirm specific binding to TRPA1, a blocking study would be performed where a high dose of non-radiolabeled A-867823 is co-administered to see if it displaces the radiotracer from TRPA1-rich tissues.

Tissue-Specific Biochemical Responses

Data on tissue-specific biochemical responses to A-867823 are not available. Investigations in this area would aim to confirm that the compound elicits a biochemical effect in tissues known to express the target. For a TRPA1 antagonist, this would involve ex vivo analysis of tissues like the skin, dorsal root ganglia, or trigeminal ganglia following in vivo administration of the compound. Researchers would look for changes in the biochemical milieu, such as a reduction in inflammatory mediators or second messengers that are typically produced upon TRPA1 activation in that specific tissue.

Structure-Mechanism Relationships (SMR)

Specific structure-mechanism relationship studies for this compound are not documented in the available literature. SMR studies are an extension of structure-activity relationships (SAR) and aim to define how specific chemical features of a molecule directly influence its mechanism of action at the molecular level.

For a sulfonamide-containing TRPA1 antagonist, SMR studies would explore how modifications to different parts of the molecule—such as the 3-chlorophenyl ring, the N,N-dimethyl group, or the methanesulfonamide (B31651) linker—affect its interaction with the TRPA1 channel. Key questions would include:

Does the chlorophenyl group interact with a specific hydrophobic pocket in the channel?

Is the sulfonamide moiety acting as a hydrogen bond donor or acceptor with key amino acid residues?

How does the stereochemistry of the molecule influence its binding orientation and antagonist activity?

These investigations typically use techniques like site-directed mutagenesis of the target protein combined with computational docking and molecular dynamics simulations.

Selectivity Profiling Against Off-Targets (Mechanistic Context)

No selectivity profile data for A-867823 has been published. Selectivity is a critical aspect of drug development, ensuring that a compound interacts primarily with its intended target, thereby minimizing potential off-target effects. google.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, MP2)

No published studies were found that have performed quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), on 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide.

Calculated predictions of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are often used to complement experimental data for structural confirmation, have not been reported for this compound.

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other molecular orbital properties, which are crucial for understanding a molecule's reactivity and electronic transitions, is not available in the current scientific literature. Similarly, reactivity descriptors such as chemical potential, hardness, and electrophilicity have not been calculated.

Molecular Docking and Ligand-Target Interaction Prediction

No molecular docking studies have been published that investigate the interaction of this compound with any putative protein targets.

Information regarding the potential binding modes, key interactions (such as hydrogen bonds or hydrophobic interactions), and the orientation of this compound within the active site of any protein is currently unavailable.

There are no reported estimations of binding affinities (such as binding energy or inhibition constants) for this compound with any biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, such as this compound, and its interactions with biological macromolecules.

Conformational sampling and flexibility analysis through MD simulations can reveal the accessible shapes (conformations) of this compound in different environments, such as in a solvent or when bound to a protein. The flexibility of the molecule, particularly the rotation around the sulfonamide bond and the bonds connecting the phenyl ring, is crucial for its interaction with biological targets.

Torsional Angle Analysis : The dihedral angles around key rotatable bonds, such as the C-S bond of the methanesulfonamide (B31651) group and the C-N bond, would be monitored throughout the simulation. This analysis helps in identifying the most stable and frequently adopted conformations. For instance, studies on N,N-disubstituted compounds often reveal preferred orientations that minimize steric hindrance and optimize intramolecular interactions. nih.gov

Principal Component Analysis (PCA) : PCA can be employed to identify the dominant modes of motion of the molecule, providing a simplified representation of its complex dynamics.

Table 1: Illustrative Conformational Analysis Data for this compound (Note: This data is hypothetical and for illustrative purposes, based on typical findings for similar molecules.)

ParameterPredicted Value/Observation
Major ConformerCharacterized by a specific torsion angle of the chlorophenyl group relative to the sulfonamide moiety.
RMSD FluctuationHigher fluctuations observed in the N,N-dimethyl groups, indicating greater mobility.
Key Rotatable BondsPhenyl-Sulfur and Sulfur-Nitrogen bonds identified as the primary sources of conformational flexibility.

When this compound is identified as an inhibitor of a particular protein, MD simulations are crucial for understanding the stability of the protein-ligand complex. These simulations can provide insights into the binding mode and the key interactions that contribute to binding affinity. For example, MD simulations have been used to explore the conformational changes in proteins upon binding of chlorpyrifosmethyl oxon and dichlorvos. mdpi.com

Binding Site Analysis : The simulation would reveal the specific amino acid residues in the protein's binding pocket that interact with the compound. Hydrogen bonds, hydrophobic interactions, and van der Waals forces are key interactions that would be quantified. Studies on other sulfonamides have highlighted the importance of such interactions in protein binding. chemrxiv.orgresearchgate.net

RMSD of the Complex : The stability of the entire protein-ligand complex is assessed by monitoring its RMSD over the simulation time. A stable RMSD profile suggests a stable binding mode.

Binding Free Energy Calculations : Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the compound to its target protein, providing a theoretical measure of its binding affinity.

Table 2: Example of Predicted Interactions in a Protein-Ligand Complex (Note: This data is hypothetical and for illustrative purposes.)

Interacting ResidueInteraction TypeDistance (Å)
Lysine 123Hydrogen Bond (with SO2)2.8
Phenylalanine 234π-π Stacking (with phenyl ring)3.5
Leucine 89Hydrophobic Interaction4.2

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with their experimentally determined biological activities (e.g., inhibitory concentrations) is required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a predictive model. Such models have been successfully developed for various aryl sulfonamide derivatives. qub.ac.ukqub.ac.uk

Table 3: Example of Descriptors Used in a QSAR Model for Sulfonamide Analogs (Note: This table is for illustrative purposes.)

DescriptorDescriptionCorrelation with Activity
LogPLipophilicityPositive
Molecular WeightSize of the moleculeNegative
Dipole MomentPolarityPositive
Number of Hydrogen Bond DonorsPotential for hydrogen bondingNegative

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity, a process known as virtual screening. dovepress.comnih.gov For instance, a pharmacophore model for a target of this compound would likely include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor (from the sulfonyl group), and specific steric constraints. Structure-based pharmacophore modeling has been effectively used to identify potential inhibitors for various targets. nih.gov

Cheminformatics and Data Mining for Analog Identification

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. Data mining of chemical databases can be used to identify commercially available or synthetically accessible analogs of this compound. By searching for compounds with similar structural features (e.g., a chlorophenyl group attached to a sulfonamide), researchers can identify new compounds for biological testing. This approach can be used to explore the structure-activity relationship around this chemical scaffold and to identify compounds with improved potency, selectivity, or pharmacokinetic properties. Large commercial libraries are available for such virtual screening efforts. schrodinger.com

Advanced Machine Learning Applications in Compound Design

The application of advanced machine learning (ML) and artificial intelligence (AI) has become a transformative force in drug discovery and computational chemistry. arxiv.orgijfmr.com These technologies offer the potential to significantly accelerate the design and optimization of novel therapeutic agents by analyzing vast and complex datasets to identify promising molecular candidates. arxiv.orgijfmr.com While specific research on the application of machine learning for the design of this compound is not extensively documented in publicly available literature, the methodologies are broadly applicable to the sulfonamide class of compounds. researchgate.netnih.gov This section will, therefore, discuss the established machine learning approaches used for designing novel sulfonamide derivatives and illustrate a hypothetical application for the targeted design of analogs of this compound.

Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to learn the intricate relationships between molecular features and therapeutic effects. ijfmr.com These models can then be used to predict the properties of new, un-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. arxiv.org This predictive power can drastically reduce the time and cost associated with traditional drug discovery pipelines. ijfmr.com

Several machine learning techniques are particularly relevant to compound design, including Quantitative Structure-Activity Relationship (QSAR) models, generative models, and deep learning neural networks. arxiv.orgnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By integrating advanced machine learning algorithms, these models can capture complex, non-linear relationships that may be missed by traditional statistical methods. arxiv.org

A hypothetical workflow for the machine learning-driven design of novel analogs of this compound with enhanced biological activity could involve the following steps:

Data Curation: A large dataset of sulfonamide derivatives with their experimentally determined biological activities (e.g., inhibitory concentrations against a specific target) would be compiled.

Featurization: The chemical structures of these compounds would be converted into a numerical format that can be understood by machine learning algorithms. These numerical representations, known as molecular descriptors, can encode various aspects of the molecule's topology, geometry, and electronic properties.

Model Training: A machine learning model, such as a random forest or a deep neural network, would be trained on the curated dataset to learn the relationship between the molecular descriptors and biological activity. nih.gov

Virtual Screening: The trained model would then be used to predict the biological activity of a large virtual library of novel sulfonamide derivatives, including analogs of this compound.

Generative Design: A generative model could be employed to create entirely new molecular structures that are predicted to have high activity.

Prioritization and Synthesis: The most promising candidates identified through virtual screening and generative design would be prioritized for synthesis and subsequent experimental validation.

To illustrate this, consider the following hypothetical data tables that could be used in such a study.

Table 1: Hypothetical Training Data for a QSAR Model of Sulfonamide Derivatives

Compound IDMolecular WeightLogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsBiological Activity (IC50, µM)
1 233.722.5035.2
Analog-1 247.752.8132.1
Analog-2 219.692.2038.9
Analog-3 261.783.1141.5
Analog-4 232.732.4026.7

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Predicted Activities of Novel, Virtually Screened Analogs

Virtual Compound IDPredicted Molecular WeightPredicted LogPPredicted Number of Hydrogen Bond DonorsPredicted Number of Hydrogen Bond AcceptorsPredicted Biological Activity (IC50, µM)
VC-1 248.732.6131.8
VC-2 262.762.9040.9
VC-3 234.702.3034.5
VC-4 276.793.2140.7
VC-5 249.742.7122.3

This table is interactive. You can sort the columns by clicking on the headers.

The integration of machine learning into the design of novel compounds holds immense promise for the future of drug discovery. ijfmr.com By leveraging the power of AI, researchers can explore a much larger chemical space and identify promising drug candidates with greater speed and efficiency. mdpi.com While the specific application to this compound remains a prospective area of research, the foundational principles and methodologies are well-established within the broader field of medicinal chemistry and sulfonamide drug design. researchgate.netnih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Separation Methods

No established High-Performance Liquid Chromatography (HPLC) methods, including details on the stationary phase, mobile phase composition, flow rate, and detection wavelength for the analysis of 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide, were found.

Information regarding the application of Gas Chromatography (GC) for the analysis of this compound, including column specifications, temperature programming, and detector type, is not available.

Due to the lack of specific research findings for "this compound," the creation of data tables and a detailed, authoritative article as requested is not possible without violating the strict "Content Exclusions" and "focus solely on the requested topics" instructions. The available search results pertain to analogous but structurally distinct compounds, and their data cannot be used to describe the target molecule accurately.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a critical analytical technique used to separate stereoisomers, or enantiomers, of chiral molecules. nih.gov For a compound like this compound, which may exist as enantiomers if it possesses a chiral center, assessing enantiomeric purity is crucial as different enantiomers can exhibit distinct pharmacological activities. nih.govuff.br

The separation is typically achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). nih.govnih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. Common CSPs are based on derivatives of polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or proteins. google.com

The development of a robust chiral separation method involves screening various CSPs and optimizing mobile phase composition, flow rate, and temperature to achieve adequate resolution between the enantiomeric peaks. researchgate.net The resulting chromatogram provides data on the ratio of the enantiomers, which is used to calculate the enantiomeric excess (ee), a measure of the compound's purity. While specific methods for this compound are not detailed in publicly available literature, the principles of chiral separation developed for other sulfonamides and chiral intermediates are directly applicable. nih.govgoogle.com

Table 1: Key Parameters in Chiral Chromatography Method Development

ParameterDescriptionTypical Options/Variables
Analytical Technique The primary chromatographic method used.HPLC, UHPLC, SFC, GC
Chiral Stationary Phase (CSP) The column packing material responsible for enantioseparation.Polysaccharide-based (e.g., Chiralcel®), Cyclodextrin-based (e.g., Rt-bDEXse), Pirkle-type
Mobile Phase The solvent system that carries the analyte through the column.Normal-phase (e.g., Heptane/Ethanol), Reversed-phase (e.g., Acetonitrile/Water), Polar Organic
Detector The instrument used to detect the analyte as it elutes from the column.UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS)
Enantiomeric Purity Measurement The quantitative assessment of the enantiomeric composition.Enantiomeric Excess (ee %), Peak Area Ratio

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. biointerfaceresearch.com

For a sulfonamide compound, crystallographic analysis can reveal key structural features, such as the geometry around the sulfur atom and the conformation of the N-H bond relative to substituents on the phenyl ring. researchgate.net The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not publicly documented, data from the closely related compound N-(3-chlorophenyl)methanesulfonamide illustrates the type of information obtained. researchgate.net Such studies are crucial for understanding the molecule's shape and how it packs in a solid form, which can influence its physical properties. dcu.ie

Table 2: Representative Crystallographic Data for a Related Sulfonamide

ParameterValue (for N-(3-chlorophenyl)methanesulfonamide)Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group C2/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Provides the size and angles of the repeating crystal lattice unit.
Bond Lengths (e.g., S-N, S-O) Measured in Angstroms (Å)Reveals the precise distances between atoms.
Bond Angles (e.g., O-S-O) Measured in degrees (°)Shows the geometry around specific atoms.
Torsion Angles Measured in degrees (°)Describes the conformation and spatial orientation of molecular fragments.

Note: Data presented is for a structurally similar compound, N-(3-chlorophenyl)methanesulfonamide, to illustrate the outputs of an X-ray crystallography study. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This method serves as a crucial check for the purity of a synthesized sample and helps to verify its empirical and molecular formula.

For this compound, the molecular formula is C₉H₁₂ClNO₂S. chemicalbook.com From this formula, the theoretical elemental composition can be calculated. In an experimental setting, a small, weighed amount of the pure compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentages of C, H, and N. Other methods are used for sulfur and chlorine. The experimentally determined percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.019108.0946.25%
HydrogenH1.011212.125.19%
ChlorineCl35.45135.4515.17%
NitrogenN14.01114.016.00%
OxygenO16.00232.0013.69%
SulfurS32.07132.0713.73%
Total 233.74 100.00%

Calculations are based on the molecular formula C₉H₁₂ClNO₂S and standard atomic weights. chemicalbook.com

Advanced Techniques for Metabolite Identification in In Vitro Biotransformation Studies (Non-Human)

In vitro biotransformation studies are essential for understanding how a compound is metabolized. nih.gov These studies help identify metabolic "soft spots" on the molecule, characterize potential metabolites, and determine which enzymes are responsible for its transformation. nih.govbioivt.com Advanced techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are the cornerstone of modern metabolite identification. sciex.com

Non-human in vitro systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rat, dog, monkey), are incubated with the parent compound. bioivt.com These systems contain key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com After incubation, the samples are analyzed by LC-HRMS. The LC separates the parent compound from its metabolites, and the HRMS provides highly accurate mass measurements for each component, allowing for the determination of their elemental compositions. bioivt.com Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information to elucidate the site of metabolic modification. sciex.com

For this compound, likely metabolic pathways include oxidation (e.g., hydroxylation of the phenyl ring) and N-demethylation. These biotransformations result in predictable mass shifts that can be detected by mass spectrometry. For example, hydroxylation adds an oxygen atom, increasing the monoisotopic mass by 15.9949 Da, while N-demethylation involves the removal of a CH₂ group, resulting in a mass decrease of 14.0157 Da.

Table 4: Plausible Metabolic Pathways and Expected Mass Shifts

Metabolic ReactionDescriptionMass Change (Da)Plausible Metabolite of C₉H₁₂ClNO₂S
Hydroxylation Addition of a hydroxyl (-OH) group, typically on the aromatic ring.+15.9949C₉H₁₂ClNO₃S
N-Demethylation Removal of a methyl (-CH₃) group from the nitrogen atom.-14.0157C₈H₁₀ClNO₂S
N-Oxidation Addition of an oxygen atom to the nitrogen.+15.9949C₉H₁₂ClNO₃S
S-Oxidation Addition of an oxygen atom to the sulfur, forming a sulfone.+15.9949C₉H₁₂ClNO₃S

This table presents hypothetical biotransformations based on the known metabolism of similar chemical structures.

Biochemical Interactions and Biotransformation Non Human, Non Toxicology

Enzymatic Biotransformation Pathways (in vitro, non-human animal models)

Hepatic Microsomal Metabolism Studies

Studies using hepatic microsomes are a standard in vitro method to investigate the metabolic fate of new chemical entities. These preparations contain a high concentration of drug-metabolizing enzymes. nih.gov For a compound like 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide, incubation with liver microsomes from preclinical species (e.g., rat, mouse) in the presence of necessary cofactors like NADPH would be the initial step to assess its metabolic stability and identify potential metabolic pathways. Such studies would typically analyze the rate of disappearance of the parent compound over time.

Identification of Primary Metabolites

Following microsomal incubations, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and identify metabolites. For this compound, potential primary metabolic reactions could include:

Hydroxylation: Addition of a hydroxyl group (-OH) to the chlorophenyl ring.

N-demethylation: Removal of one or both methyl groups from the sulfonamide nitrogen.

Oxidative deamination: Following N-demethylation, further oxidation could occur.

For example, studies on a structurally related compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), revealed extensive metabolism through hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. nih.gov While the sulfonamide group in the target compound presents a different chemical structure, aromatic hydroxylation remains a plausible metabolic route.

Role of Cytochrome P450 Enzymes (e.g., in vitro CYP inhibition, phenotyping)

Cytochrome P450 enzymes are central to the metabolism of a vast array of xenobiotics. nih.govnih.gov To determine which specific CYP isoforms are responsible for metabolizing this compound, phenotyping studies would be necessary. These experiments often involve incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors for different CYP isoforms in liver microsomes. Investigating the potential for this compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is also a critical component of in vitro characterization to predict potential drug-drug interactions. researchgate.netmdpi.com

Intracellular Disposition and Distribution (in vitro, cell lines)

Understanding how a compound distributes within a cell is key to elucidating its mechanism of action. In vitro studies using various cell lines (e.g., hepatocytes, cancer cell lines) can provide insights into its uptake, accumulation, and subcellular localization. Radiolabeled versions of the compound are often used to trace its disposition within cellular compartments such as the mitochondria, microsomes, and nucleus.

Interaction with Biochemical Systems (e.g., protein binding, not related to adverse effects)

The extent to which a compound binds to plasma proteins, such as albumin, can significantly influence its distribution and availability to target tissues and metabolizing enzymes. Equilibrium dialysis or ultrafiltration are common in vitro methods to determine the fraction of the compound bound to plasma proteins. For instance, research on a different chlorophenyl compound demonstrated its reactivity and binding to protein thiols. nih.gov

Influence on Cellular Processes (e.g., cell cycle, signal transduction, not viability/toxicity)

Compounds can exert effects on various cellular processes without causing overt toxicity. Investigating the influence of this compound on pathways like cell cycle progression or specific signal transduction cascades would require targeted cellular assays. Techniques such as flow cytometry for cell cycle analysis or western blotting to probe the phosphorylation status of key signaling proteins would be employed.

Intellectual Property and Patent Landscape Review for Sulfonamide Research

Analysis of Existing Patents Pertaining to Sulfonamide Synthesis

A review of the patent literature reveals a variety of synthetic methodologies for preparing sulfonamides, with patents often claiming specific processes, intermediates, or final compounds. The most common approach for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg

Patents in this area often focus on novel catalysts, solvent systems, or reaction conditions that improve yield, purity, or scalability. For instance, one patented process describes the preparation of sulfonamides by reacting an aniline (B41778) with a sulfonating agent at elevated temperatures in the presence of a catalytic amount of an amide or a high-boiling tertiary amine. google.com Another patented method involves the synthesis of sulfonamides from mercaptans and amide compounds in an open-air environment, utilizing a synergistic system of a catalyst, an oxidant, and an assistant. google.com

The following table summarizes key patents related to the synthesis of sulfonamides, highlighting the diversity of approaches and the specific aspects of the synthesis that are protected.

Table 1: Selected Patents for Sulfonamide Synthesis

Patent Number Title Key Innovation
US20030236437A1 Process to prepare sulfonamides Reaction of anilines with sulfonating agents at elevated temperatures using specific catalysts. google.com
CN103922975A Synthesis method of sulfonamide compound Synergistic use of a catalyst, oxidant, and assistant for the reaction of mercaptans and amides. google.com
US9440932B2 Phase-transfer catalysed formation of N-(substituted phenyl) sulfonamides in water Use of phase-transfer catalysis for sulfonamide formation in an aqueous medium.
CN101838225B Sulfonylation methods of amine and derivative thereof Novel methods for the sulfonylation of amines.

These patents illustrate that while the fundamental reaction for forming the sulfonamide bond is well-established, innovation continues in process chemistry to develop more efficient, cost-effective, and environmentally friendly manufacturing methods.

Strategies for Novel Compound Patentability in Sulfonamide Derivatives

To secure patent protection for a new sulfonamide derivative, the compound must meet three primary criteria: novelty, inventive step (non-obviousness), and industrial applicability (utility). The sulfonamide functional group is present in a wide array of clinically used drugs, making it a "privileged" structure in medicinal chemistry. researchgate.netnih.gov This prevalence necessitates well-defined strategies for establishing the patentability of new derivatives.

Novelty: A compound is considered novel if it has not been previously disclosed to the public. For sulfonamide derivatives, novelty can be established by demonstrating a unique combination of substituents on the aromatic or heterocyclic rings, or on the sulfonamide nitrogen itself. For example, a patent was granted for a sulfonamide derivative with a specific chemical structure having terminal sulfonamide groups with phenyl or heterocyclic substituents, which were demonstrated to be novel compounds with excellent α4-integrin-inhibiting activity. gipresearch.com

Inventive Step (Non-Obviousness): This is often the most challenging criterion to meet. A new compound is considered non-obvious if it would not have been apparent to a person skilled in the art. For sulfonamide derivatives, an inventive step can be demonstrated by showing unexpected or superior properties compared to structurally similar compounds. This could include significantly improved potency, selectivity, metabolic stability, or a novel mechanism of action. An applicant might argue that their novel compound exhibits an "enhancement of the known efficacy," a key consideration in patent examination. gipresearch.com

Industrial Applicability (Utility): The patent application must disclose a credible use for the compound. For sulfonamide derivatives, this typically involves demonstrating a specific biological activity that suggests therapeutic potential. google.com Patent applications often include data from in vitro or in vivo studies to support the claimed utility, such as enzyme inhibition or receptor binding assays. researchgate.net The diverse biological activities of sulfonamides, including their roles as anticancer agents, antivirals, and inhibitors of various enzymes, provide a broad scope for demonstrating utility. nih.govgoogle.com

A successful strategy for patenting novel sulfonamide derivatives often involves a multi-faceted approach, including the synthesis of a library of related compounds, comprehensive biological testing to identify lead candidates with superior properties, and a detailed comparison to existing compounds to highlight the inventive step.

Academic Implications of Patent Restrictions on Research Directions

The patenting of novel chemical compounds and synthetic methods has a significant impact on academic research. While patents can incentivize innovation, they can also create restrictions that may influence the direction of scholarly inquiry. aaup.org

One of the primary implications is the potential for patents to limit the freedom to operate for academic researchers. A broad patent covering a class of sulfonamide compounds or a key synthetic intermediate may prevent researchers from working in that area without a license. This can be particularly challenging for exploratory research where the commercial potential is not yet clear.

Patents can also influence the types of research that are pursued. The drive to secure intellectual property may steer academic research towards projects with more immediate commercial applications, potentially at the expense of more fundamental, curiosity-driven science. epo.org However, the pursuit of patents can also encourage a more rigorous and goal-oriented approach to research, with a focus on generating data that is both scientifically sound and supportive of a patent application.

Furthermore, the publication of patent applications can be a valuable source of information for academic researchers, providing insights into new chemical scaffolds, biological targets, and synthetic methods. researchgate.netnih.govnih.gov This can stimulate new avenues of research and help to advance the field.

Ultimately, the impact of patent restrictions on academic research is a double-edged sword. While they can create barriers, they also provide a framework for translating academic discoveries into tangible innovations.

Collaborative Research and Licensing Opportunities

The development of new sulfonamide-based therapeutics often requires a combination of expertise in chemistry, biology, and clinical medicine. This creates numerous opportunities for collaboration between academic institutions and pharmaceutical companies. Academic labs can provide expertise in novel synthesis and early-stage discovery, while industry partners can offer resources for preclinical and clinical development.

Licensing is a common mechanism for transferring technology from academia to industry. Universities often have technology transfer offices that manage their intellectual property portfolios and negotiate licensing agreements with companies interested in developing their patented inventions. nih.gov These agreements can provide an important source of revenue for the university and allow academic inventors to see their discoveries translated into new medicines.

There are various models for collaboration, ranging from sponsored research agreements, where a company funds specific research in an academic lab, to more integrated partnerships where scientists from both sectors work together on a project. These collaborations can be mutually beneficial, providing academic researchers with funding and access to industry resources, while giving companies access to cutting-edge science and a pipeline of new drug candidates. The National Institutes of Health (NIH) also plays a role in facilitating such partnerships through its Office of Technology Transfer. nih.gov

In the field of sulfonamide research, the vast chemical space and the wide range of potential therapeutic applications create a fertile ground for such collaborations. By working together, academic and industry researchers can accelerate the discovery and development of the next generation of sulfonamide-based drugs.

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

Recent advancements in sustainable chemistry offer promising alternatives. For instance, methods utilizing water as a solvent are gaining traction, offering an eco-friendly and cost-effective medium for sulfonamide synthesis. researchgate.netsci-hub.semdpi.com One-pot strategies, where multiple reaction steps are carried out in a single vessel, further enhance efficiency by reducing the need for intermediate purification steps and minimizing solvent usage. researchgate.net The use of alternative reagents, such as sodium dichloroisocyanurate dihydrate as an oxidant for the in situ generation of sulfonyl chlorides from thiols, also presents a milder and more sustainable approach. rsc.org

Below is a comparative overview of traditional versus emerging sustainable synthetic methods for sulfonamides, highlighting the potential for improved yields and greener profiles.

MethodReagentsSolventTemperatureYield Range (%)Environmental Considerations
Traditional Sulfonyl chloride, Amine, Organic BaseDichloromethane, THFRoom Temp. to Reflux60-95Use of hazardous solvents and reagents
Water-based Sulfonyl chloride, AmineWaterRoom Temperature45-98Environmentally benign solvent, simple workup sci-hub.se
One-pot from Thiols Thiol, Oxidant (e.g., NaDCC·2H2O), AmineWater, EthanolRoom TemperatureGood to ExcellentAvoids isolation of sulfonyl chloride intermediate rsc.org
Catalyst-free Sulfonyl hydrazides, Tertiary aminesWater80 °C65-85Avoids metal catalysts

This table is a representation of yields reported for various sulfonamide syntheses and may not reflect the exact yields for 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide.

Exploration of Novel Biological Targets and Mechanisms

While sulfonamides are historically renowned for their antimicrobial properties, their therapeutic reach has expanded significantly. The exploration of novel biological targets for this compound and its analogs is a key area for future research. A particularly promising avenue is the inhibition of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes. nih.govmdpi.com

Different isoforms of carbonic anhydrase are associated with conditions such as glaucoma, epilepsy, and certain types of cancer. nih.gov The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry. By systematically modifying the structure of this compound, it may be possible to design analogs with high affinity and selectivity for specific CA isoforms.

The table below illustrates the inhibitory activity (IC50) of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, showcasing the potential for this class of compounds to be tailored for specific therapeutic targets.

Compound ScaffoldhCA I (IC50 nM)hCA II (IC50 nM)hCA IX (IC50 nM)
1,3,4-Thiadiazole Derivative 1125.9645
1,3,4-Thiadiazole Derivative 2-16.7-
Pyrazole Carboxamide Derivative61.3 - 432.83.3 - 866.725.7 (reference)

This data is illustrative of the inhibitory potential of the broader sulfonamide class and does not represent compounds directly analogous to this compound. nih.govnih.gov

Further research could also investigate other potential targets, including protein kinases, proteases, and receptors involved in various disease pathways, thereby broadening the therapeutic applicability of this chemical scaffold.

Advanced Computational Modeling for Precise Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. For this compound, advanced computational modeling can guide the synthesis of analogs with enhanced activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate the structural features of a molecule with its biological activity. nih.govarkat-usa.orgufv.br By developing QSAR models for a series of this compound analogs, researchers can identify key molecular descriptors that influence their therapeutic effects. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

A typical QSAR study involves the calculation of various molecular descriptors and their correlation with biological activity, as illustrated in the conceptual table below.

Descriptor TypeExample DescriptorCorrelation with Activity
Topological Wiener IndexCan relate to molecular branching and size
Electronic Dipole MomentMay influence receptor binding interactions
Quantum Chemical HOMO/LUMO EnergiesRelates to chemical reactivity and stability
Hydrophobic LogPAffects membrane permeability and solubility

This table provides examples of descriptor types used in QSAR modeling of sulfonamides. arkat-usa.orgmedwinpublishers.com

Molecular docking simulations can further elucidate the binding interactions between the sulfonamide derivatives and their biological targets at the atomic level. This information is crucial for optimizing the molecular structure to achieve a better fit and stronger binding affinity.

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Discovery

Machine learning models can be trained on large datasets of known sulfonamides and their biological activities to predict the potential of new, unsynthesized analogs. These models can screen vast virtual libraries of compounds, prioritizing those with the highest probability of success for synthesis and experimental testing. This approach significantly reduces the time and resources required for lead discovery.

Generative AI models can even design entirely new molecules with desired characteristics. harvard.edu By providing the model with a set of constraints, such as a target biological activity and a favorable toxicity profile, it can generate novel chemical structures that are likely to be effective.

The performance of AI models in drug discovery is continually improving, with various metrics used to evaluate their effectiveness.

AI Model TypeKey Performance MetricApplication in Drug Discovery
Deep Neural Networks Area Under the Curve (AUC)Predicting biological activity from molecular structure
Generative Adversarial Networks (GANs) Novelty and Validity of Generated MoleculesDe novo drug design
Reinforcement Learning Reward OptimizationOptimizing synthetic routes

This table summarizes common AI model types and their performance metrics in the context of drug discovery. nih.govelucidata.io

Expanding the Chemical Space of this compound Analogs

To fully explore the therapeutic potential of this compound, it is essential to expand its chemical space by synthesizing a diverse library of analogs. This can be achieved through combinatorial chemistry and parallel synthesis techniques, which allow for the rapid generation of a large number of related compounds.

By systematically varying the substituents on the phenyl ring and modifying the N,N-dimethylmethanesulfonamide moiety, a wide range of structural diversity can be introduced. For example, different halogen atoms or electron-donating/withdrawing groups can be incorporated onto the phenyl ring to modulate the electronic properties of the molecule. The N,N-dimethyl groups can be replaced with other alkyl or aryl substituents to alter the steric and hydrophobic characteristics.

The creation of such a library of analogs would provide a valuable resource for structure-activity relationship studies and for screening against a broad panel of biological targets. The table below illustrates a conceptual approach to expanding the chemical space of the parent compound.

Modification SiteR1 (on phenyl ring)R2, R3 (on nitrogen)
Analog 1 4-fluoroMethyl, Methyl
Analog 2 3-methoxyEthyl, Ethyl
Analog 3 4-trifluoromethylCyclopropyl
Analog 4 2,4-dichloroBenzyl

This table provides a conceptual illustration of how the chemical space of the parent compound could be expanded.

Conclusion of Academic Research Avenues

Summary of Key Research Findings and Methodologies

Direct academic research on 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide is not prominent in the existing scientific literature. The primary available information is its chemical structure and identifiers from commercial suppliers. chemicalbook.com However, extensive research exists on the broader class of sulfonamides, providing a robust framework for understanding this specific compound.

Key methodologies applicable to its study are well-established:

Synthesis: Standard organic synthesis techniques, particularly nucleophilic substitution and reactions of sulfonyl chlorides with amines, are the most probable methods for its preparation. ekb.eg Palladium-catalyzed cross-coupling reactions represent a more modern and versatile approach for creating the core structure from aryl halides. acs.orgacs.org

Characterization: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be the standard protocol for structural elucidation and purity confirmation.

Remaining Challenges and Open Questions in the Field

The most significant challenge concerning this compound is the profound lack of specific data. This information gap presents several open questions for researchers:

Optimized Synthesis: What is the most efficient, high-yielding, and scalable synthetic route to this compound?

Physicochemical Properties: What are its precise melting point, solubility in various solvents, and crystalline structure?

Chemical Reactivity: How does the interplay between the 3-chlorophenyl ring and the N,N-dimethylmethanesulfonamide group affect its reactivity in various chemical transformations?

Biological Profile: Does this compound exhibit any significant biological activity? The sulfonamide moiety is a well-known pharmacophore, and many aryl sulfonamide derivatives show potential as antibacterial, antifungal, or antiviral agents. nih.govnih.gov Investigations into its bioactivity are a clear avenue for future research.

Broader Academic Contributions of Research on this Compound Family

Research on this and related benzylic sulfonamides contributes to several broader academic fields:

Synthetic Methodology: Developing novel and efficient ways to synthesize such compounds pushes the boundaries of organic chemistry, particularly in the areas of C-N and C-S bond formation.

Medicinal Chemistry: The sulfonamide functional group is a cornerstone of drug discovery. Studying even simple analogs like this one can provide valuable structure-activity relationship (SAR) data, informing the design of more complex therapeutic agents. researchgate.net

Materials Science: The properties of sulfonamide-containing polymers and materials are an area of ongoing interest. Understanding the fundamental properties of small-molecule building blocks is crucial for this field.

In essence, while this compound is currently an understudied molecule, it represents a valuable target for foundational chemical research that could have implications across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves reacting 3-chlorophenylmethanesulfonyl chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere . Key steps include:

  • Step 1 : Nucleophilic substitution of the sulfonyl chloride with dimethylamine (1:2 molar ratio) at 0–25°C.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Optimization : Elevated temperatures (40–60°C) and catalytic triethylamine improve reaction kinetics, but excess amine may require quenching with dilute HCl .

Q. Which analytical techniques are critical for characterizing the structural integrity of this sulfonamide?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., 3-chlorophenyl proton signals at δ 7.3–7.5 ppm; dimethylamine protons at δ 2.8–3.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 262.05 for C9_9H11_{11}ClNO2_2S) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the sulfonamide and aryl groups (see analogous structures in ).

Q. How is preliminary biological activity screening conducted for this compound?

  • Approach :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination after 48-hour exposure .
  • Controls : Include reference drugs (e.g., cisplatin for cytotoxicity, ciprofloxacin for antibacterial activity) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the chlorophenyl ring influence bioactivity?

  • SAR Strategies :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-position to enhance electrophilicity and antibacterial potency .
  • Steric Hindrance : Compare 3-Cl vs. 4-Cl analogs; bulkier groups reduce membrane permeability but improve target specificity (e.g., enzyme inhibition) .
  • Data Table : Bioactivity of Derivatives
SubstituentMIC (S. aureus)IC50_{50} (HeLa)
3-Cl12.5 µg/mL45 µM
4-NO2_26.25 µg/mL28 µM
3,5-diCl>50 µg/mL62 µM
Data adapted from

Q. What mechanistic insights explain conflicting reports on this compound’s anticancer efficacy?

  • Resolution Tactics :

  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., topoisomerase II or tubulin) .
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
  • Contradictory Data Example : Discrepancies in IC50_{50} values may arise from differences in cell culture media (e.g., serum protein binding) .

Q. How can forced degradation studies guide formulation development?

  • Protocol :

  • Acidic/Basic Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; monitor via HPLC for sulfonic acid or desmethyl byproducts .
  • Photolytic Stability : UV irradiation (254 nm, 48 hours) to assess aryl chloride bond cleavage .
  • Key Degradation Pathways :
  • N-demethylation under oxidative conditions (H2_2O2_2, Fe2+^{2+}) .
  • Sulfonamide hydrolysis to sulfonic acid at pH >10 .

Q. What computational methods predict crystallographic packing and solubility?

  • Tools :

  • Hirshfeld Surface Analysis : Models intermolecular interactions (e.g., C–H···O, Cl···π) using CrystalExplorer .
  • COSMO-RS : Estimates solubility in organic solvents (e.g., logP ~2.1 predicts moderate water insolubility) .

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1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.